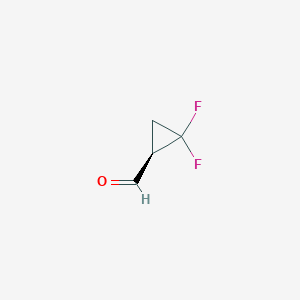

(R)-2,2-Difluorocyclopropanecarbaldehyde

Description

Significance of Fluorine in Organic Molecules for Stereochemical Control

The introduction of fluorine into organic molecules can profoundly influence their stereochemical outcome in chemical reactions. Due to its high electronegativity and relatively small size, fluorine can alter the electronic properties and conformation of a molecule without introducing significant steric bulk. researchgate.netdoi.org This can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles in drug candidates. capes.gov.brmdpi.com

The strong carbon-fluorine bond can also exert significant stereoelectronic effects, such as the gauche effect, which can dictate the preferred conformation of a molecule. doi.orgrsc.org This conformational control is a key factor in asymmetric synthesis, where the precise spatial arrangement of atoms is paramount for achieving high levels of enantioselectivity. By influencing the trajectory of incoming reagents, fluorine atoms can effectively direct the formation of a specific stereoisomer.

Importance of Chiral Cyclopropane (B1198618) Architectures in Organic Synthesis

Chiral cyclopropane rings are prevalent structural motifs in a wide array of biologically active natural products and pharmaceuticals. mdpi.comrsc.org Their rigid, three-dimensional structure provides a well-defined scaffold that can be used to control the spatial orientation of functional groups, which is critical for molecular recognition and biological activity. The inherent ring strain of cyclopropanes also imparts unique reactivity, making them valuable intermediates in a variety of chemical transformations. mdpi.com

The synthesis of enantiomerically pure cyclopropanes is a significant area of research in organic chemistry. rsc.org The development of catalytic asymmetric cyclopropanation methods has provided access to a diverse range of chiral cyclopropane building blocks. rsc.org These building blocks serve as versatile starting materials for the synthesis of complex molecules with defined stereochemistry.

Overview of Chiral Aldehyde Building Blocks in Asymmetric Transformations

Chiral aldehydes are fundamental building blocks in asymmetric synthesis, serving as versatile precursors for the construction of a wide range of chiral molecules, including alcohols, amines, and carboxylic acids. The aldehyde functionality is highly reactive and can participate in a plethora of stereoselective transformations, such as nucleophilic additions, aldol (B89426) reactions, and Wittig-type reactions.

The use of chiral aldehydes in asymmetric catalysis has become a powerful strategy for the synthesis of enantiomerically enriched compounds. Chiral aldehyde catalysts can effectively control the stereochemical outcome of reactions by forming transient chiral intermediates. This approach has been successfully applied to a variety of transformations, providing access to complex chiral molecules with high levels of stereocontrol.

Despite the clear synthetic potential of chiral fluorinated cyclopropanes and the versatility of aldehyde chemistry, a detailed investigation into the specific compound (R)-2,2-Difluorocyclopropanecarbaldehyde reveals a significant gap in the current scientific literature. Extensive searches have yielded no specific, publicly available data regarding its synthesis, physical and spectroscopic properties, or its direct application in asymmetric transformations. While the principles outlined above provide a strong theoretical framework for its potential utility, the absence of empirical data prevents a more in-depth analysis of this particular molecule. The reactivity of related compounds, such as 2,2-difluorocyclopropanecarbonyl chloride, has been shown to be complicated by ring-opening reactions, suggesting that the synthesis and manipulation of the 2,2-difluorocyclopropyl moiety can be challenging. Further research is required to isolate, characterize, and explore the synthetic applications of (R)-2,2-Difluorocyclopropanecarbaldehyde to fully unlock its potential as a valuable chiral building block.

Structure

3D Structure

Properties

Molecular Formula |

C4H4F2O |

|---|---|

Molecular Weight |

106.07 g/mol |

IUPAC Name |

(1R)-2,2-difluorocyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C4H4F2O/c5-4(6)1-3(4)2-7/h2-3H,1H2/t3-/m1/s1 |

InChI Key |

COMTUQUKBYLVTF-GSVOUGTGSA-N |

Isomeric SMILES |

C1[C@@H](C1(F)F)C=O |

Canonical SMILES |

C1C(C1(F)F)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 2,2 Difluorocyclopropanecarbaldehyde

Enantioselective Construction of the Cyclopropane (B1198618) Ring System

The creation of the chiral 2,2-difluorocyclopropane structure with high enantiopurity is a significant synthetic challenge. Researchers have developed several powerful strategies that can be broadly categorized into asymmetric catalysis using transition metals and chemo-enzymatic methods. These approaches provide access to optically active gem-difluorocyclopropane derivatives, which can then be converted to the target aldehyde.

Catalytic Asymmetric Difluorocyclopropanation Reactions

Transition metal catalysis stands as a cornerstone for the asymmetric synthesis of difluorocyclopropanes. By employing chiral ligands, the metal center can orchestrate the cyclopropanation event in a stereoselective manner, leading to the desired enantiomer. Dirhodium and ruthenium complexes have emerged as particularly effective catalysts in this domain.

Dirhodium(II) complexes are robust catalysts known for their ability to mediate highly enantioselective intermolecular cyclopropanations involving donor-acceptor carbene precursors. emory.edu One prominent strategy involves the asymmetric cyclopropanation of difluoromethylated alkenes with diazo compounds. For instance, the cyclopropanation of α-difluoromethyl styrenes has been achieved using chiral digold complexes with diazooxindoles as carbene precursors. nih.gov

A more recent and atom-economical approach is the Rh₂(II)-catalyzed asymmetric enyne cycloisomerization. nih.govresearchgate.net This method constructs chiral difluoromethylated cyclopropane derivatives with high efficiency. In a notable study, using a chiral dirhodium(II) catalyst, 1,6-enynes were converted to their corresponding cyclopropane products in excellent yields and enantioselectivities, often with very low catalyst loading. nih.govresearchgate.net Mechanistic studies suggest that weak hydrogen bonding interactions between the substrate and the catalyst play a crucial role in achieving high stereocontrol. nih.gov

Another powerful dirhodium-catalyzed method is the enantioselective [2+1] cycloaddition of alkenes with difluoroalkyl-substituted carbenes, generated from precursors like α,α-difluoro-β-carbonyl ketone N-triftosylhydrazones. nih.gov This approach has proven to be the first of its kind for asymmetric cyclopropanation with difluoroalkyl carbenes, demonstrating a broad substrate scope with high yields and enantioselectivity. nih.gov

| Catalyst | Substrate Type | Product | Yield (%) | Enantiomeric Excess (ee %) | Catalyst Loading (mol%) | Ref |

| Rh₂(S-TCPTTL)₄ | 1,6-enyne | Chiral difluoromethylated cyclopropane | up to 93 | up to 99 | 1 | researchgate.net |

| Rh₂(S-BTPCP)₄ | 1,6-enyne | Chiral difluoromethylated cyclopropane | - | - | 0.2 | researchgate.net |

| Rh₂(S-PTAD)₄ | α-methyl-phenylethylene + N-triftosylhydrazone | Chiral difluoroalkyl-substituted cyclopropane | moderate | 91 | - | nih.gov |

Ruthenium catalysts, particularly Noyori-Ikariya type complexes, have been successfully employed for the asymmetric transfer hydrogenation (ATH) of gem-difluorocyclopropenyl esters and ketones. nih.govresearchgate.netnih.gov This strategy provides catalytic enantioselective access to disubstituted functionalized gem-difluorocyclopropanes, which are valuable precursors for (R)-2,2-Difluorocyclopropanecarbaldehyde. nih.gov

The process typically uses a chiral (p-cymene)-ruthenium(II) complex, a chiral ligand such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN), and a hydrogen donor like isopropanol. nih.govresearchgate.net This system effectively reduces the double bond of the cyclopropene (B1174273) ring to furnish cis-gem-difluorocyclopropyl esters or ketones with moderate to high enantioselectivity. nih.govnih.gov The resulting enantioenriched products can be further functionalized to access a variety of chiral building blocks. nih.gov

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee %) | Ref |

| Noyori-Ikariya Ru(II) complex / (N-tosyl-1,2-diphenylethylenediamine) | gem-Difluorocyclopropenyl esters | cis-gem-Difluorocyclopropyl esters | 66-99 | nih.govresearchgate.net |

| Noyori-Ikariya Ru(II) complex | gem-Difluorocyclopropenyl ketones | cis-gem-Difluorocyclopropyl ketones | - | nih.gov |

The success of transition metal-catalyzed asymmetric reactions hinges on the design of the chiral ligand. For a long time, C₂-symmetric ligands were predominant in the field. researchgate.net However, more recent developments have seen the rise of nonsymmetrical modular ligands, such as phosphinooxazoline (PHOX) ligands, which have often outperformed their symmetric counterparts in various metal-catalyzed reactions. researchgate.netnih.govchimia.ch

The modular nature of these ligands allows for systematic fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for a specific transformation. chimia.ch For instance, in dirhodium catalysis, electron-deficient catalysts often provide excellent yields and selectivities. researchgate.net The development of ligands is often guided by mechanistic understanding, but empirical screening and intuition also play significant roles. utexas.edu The goal is to create a chiral pocket around the metal center that preferentially accommodates one transition state over the other, thus inducing high enantioselectivity in the product. nih.gov

Chemo-Enzymatic Synthesis Routes to Chiral gem-Difluorocyclopropanes

Chemo-enzymatic strategies combine the strengths of chemical synthesis and biocatalysis to produce optically active compounds. nih.govresearchgate.net This approach is particularly valuable for accessing chiral gem-difluorocyclopropanes, where an initial chemical synthesis produces a racemic or prochiral intermediate that is then resolved or desymmetrized using an enzyme. nih.govbeilstein-journals.org

Enzymatic transformations, particularly those involving lipases, are a key method for obtaining enantiomerically pure gem-difluorocyclopropanes. beilstein-journals.org These enzymes can selectively catalyze the hydrolysis of esters or the esterification of alcohols on racemic or prochiral difluorocyclopropane substrates, a process known as kinetic resolution or desymmetrization. beilstein-journals.orgmdpi.com

For example, the prochiral diacetate of cis-1,2-bis-(hydroxymethyl)-3,3-difluorocyclopropane was successfully converted into the corresponding monoacetate with greater than 99% enantiomeric excess through hydrolysis catalyzed by a lipase (B570770) from Alcaligenes sp.. beilstein-journals.org Similarly, lipase-catalyzed asymmetric transesterification of a prochiral diol and the deacetylation of a prochiral diacetate have been used to obtain chiral monoacetate intermediates, which are valuable precursors for compounds like 2,2-difluoro-1-aminocyclopropanecarboxylic acid. beilstein-journals.org These enzymatic methods offer a powerful and environmentally friendly route to chiral difluorinated building blocks. nih.govbeilstein-journals.org

Biocatalytic Systems for Stereoselective Conversion

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high selectivity of enzymes. Lipases, in particular, are widely employed for the kinetic resolution of racemic mixtures. In the context of 2,2-difluorocyclopropane derivatives, lipase-catalyzed desymmetrization of prochiral precursors has proven effective.

One notable example involves the enzymatic hydrolysis of prochiral diacetates. The diacetate of cis-1,2-bis(hydroxymethyl)-3,3-difluorocyclopropane can be converted into its corresponding monoacetate with high enantiomeric excess (>99% ee) using lipase from Alcaligenes sp.. This enzymatic approach provides a reliable method to access chiral 2,2-difluorocyclopropane intermediates, which can then be further elaborated to the target carbaldehyde.

Similarly, lipase-catalyzed hydrolysis has been successfully applied to the resolution of racemic esters of 3-aryl alkanoic acids, demonstrating the broad applicability of this enzymatic strategy. Although not directly applied to the target carbaldehyde, these examples underscore the potential of biocatalytic kinetic resolution to obtain enantiopure 2,2-difluorocyclopropyl precursors. The efficiency of such resolutions is often dependent on the enzyme source and reaction conditions, as highlighted in the table below.

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Alcaligenes sp. lipase | cis-1,2-bis(acetoxymethyl)-3,3-difluorocyclopropane | (+)-cis-1-acetoxymethyl-3,3-difluoro-2-hydroxymethylcyclopropane | >99% | bohrium.com |

| Candida antarctica Lipase B | (±)-Ethyl 3-phenylbutanoate | (R)-3-Phenylbutanoic acid | >94% | |

| Pseudomonas cepacia Lipase | (±)-Ethyl 3-(4-methoxyphenyl)butanoate | (R)-3-(4-Methoxyphenyl)butanoic acid | >94% |

Strategies Involving Chiral Auxiliaries and Substrates in Asymmetric Synthesis

Asymmetric synthesis utilizing chiral auxiliaries is a cornerstone of modern organic chemistry, enabling the diastereoselective formation of new stereocenters. The temporary attachment of a chiral auxiliary to an achiral substrate directs the stereochemical outcome of a subsequent reaction. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been extensively used in various asymmetric transformations, including alkylations and aldol (B89426) reactions. santiago-lab.com

While direct application to (R)-2,2-difluorocyclopropanecarbaldehyde is not extensively documented, the principles of chiral auxiliary-controlled synthesis are highly relevant. For instance, the diastereoselective alkylation of an enolate derived from an N-acyloxazolidinone can establish a new stereocenter with high fidelity. This approach could be adapted for the synthesis of a precursor to the target molecule.

Utilization of Chiral Pool Precursors for Enantiopure Intermediates

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as carbohydrates, amino acids, and terpenes. These molecules serve as versatile starting materials for the synthesis of complex chiral targets. Carbohydrates, with their multiple stereocenters and functional groups, are particularly attractive as chiral templates. They can be used to direct the stereochemical outcome of reactions on prochiral substrates. iupac.org

For the synthesis of (R)-2,2-difluorocyclopropanecarbaldehyde, a plausible strategy involves the use of a carbohydrate-derived chiral auxiliary to control the diastereoselectivity of a cyclopropanation reaction. For example, an acrylate (B77674) ester derived from a protected sugar could undergo a diastereoselective addition of a difluorocarbene. Subsequent removal of the chiral auxiliary would furnish the enantiomerically enriched 2,2-difluorocyclopropanecarboxylic acid derivative, a direct precursor to the target aldehyde.

Asymmetric Induction via Chiral Environment Creation

The creation of a chiral environment using a chiral catalyst is a highly efficient method for asymmetric synthesis. In this approach, a substoichiometric amount of a chiral catalyst generates a chiral pocket or complex in which the reaction occurs, leading to an enantiomerically enriched product.

A significant advancement in the synthesis of chiral difluoroalkyl-substituted cyclopropanes is the use of rhodium catalysis for the enantioselective [2+1] cyclopropanation of alkenes with difluoroalkyl-substituted carbenes. nih.gov This method avoids the direct handling of hazardous diazo reagents by utilizing N-triftosylhydrazones as carbene precursors. The choice of the chiral dirhodium catalyst is crucial for achieving high enantioselectivity.

| Alkene Substrate | Chiral Rhodium Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| α-Methylstyrene | Rh₂(S-PTAD)₄ | 85 | >20:1 | 92 | nih.gov |

| α-Methyl-4-nitrostyrene | Rh₂(S-PTAD)₄ | 93 | >20:1 | 95 | nih.gov |

| Styrene | Rh₂(S-PTAD)₄ | 63 | 4:1 | 90 | nih.gov |

Another approach involves the use of chiral phase-transfer catalysts. Cinchona alkaloid-derived ammonium (B1175870) salts have been successfully employed in the asymmetric cyclopropanation of chalcones with bromomalonates. bohrium.comnih.gov This methodology, proceeding through a Michael Initiated Ring Closing (MIRC) reaction, demonstrates the potential of creating a chiral environment through ion pairing to induce enantioselectivity.

Functional Group Interconversion and Stereochemical Preservation

The final stages in the synthesis of (R)-2,2-difluorocyclopropanecarbaldehyde often involve the conversion of a precursor functional group to the carbaldehyde moiety. It is imperative that these transformations proceed with complete retention of the stereochemical integrity of the chiral center.

Conversion of Precursors to the Carbaldehyde Moiety with Retention of Configuration

A common strategy involves the oxidation of a primary alcohol, (R)-2,2-difluorocyclopropylmethanol. The Swern oxidation is a mild and highly effective method for this conversion. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered non-nucleophilic base such as triethylamine. The reaction proceeds at low temperatures (typically -78 °C) and is known for its wide functional group tolerance and, crucially, for proceeding without epimerization of adjacent stereocenters. Thus, the oxidation of (R)-2,2-difluorocyclopropylmethanol via the Swern protocol would yield the desired (R)-2,2-difluorocyclopropanecarbaldehyde with its stereochemistry intact.

Synthesis of Enantiopure (R)-2,2-Difluorocyclopropanecarbaldehyde from Advanced Building Blocks

A convergent synthetic approach involves the use of pre-existing enantiopure building blocks. A versatile C3 chiral building block is (R)-epichlorohydrin, which is readily available from the chiral pool. researchgate.net A hypothetical route could involve the ring-opening of (R)-epichlorohydrin to install a suitable precursor for the difluoromethylene group. Subsequent intramolecular cyclization would then form the 2,2-difluorocyclopropane ring system with the stereochemistry dictated by the starting epichlorohydrin. The resulting intermediate could then be converted to the target carbaldehyde. This strategy leverages the inherent chirality of the starting material to control the absolute stereochemistry of the final product.

Emerging Methodologies in Asymmetric Fluorocyclopropanation

The asymmetric synthesis of fluorinated cyclopropanes, particularly (R)-2,2-Difluorocyclopropanecarbaldehyde, is a rapidly advancing area of research, driven by the unique properties these motifs impart to bioactive molecules. nih.gov Emerging methodologies have increasingly focused on catalytic enantioselective approaches to construct the chiral difluorocyclopropane core with high efficiency and stereocontrol. Among these, transition-metal catalysis, especially with rhodium complexes, has proven to be a particularly fruitful strategy.

A significant advancement in this field is the use of chiral dirhodium(II) catalysts for the asymmetric [2+1] cycloaddition of alkenes with difluoroalkyl-substituted carbenes. nih.gov This method offers a direct route to chiral difluoromethylated cyclopropanes. In a notable strategy, α,α-difluoro-β-carbonyl ketone N-triftosylhydrazones are employed as precursors for the difluoroalkyl-substituted carbenes. This approach avoids the direct handling of potentially hazardous diazo reagents and has demonstrated a broad substrate scope with high yields and enantioselectivities. nih.gov

The success of these reactions is highly dependent on the choice of the chiral dirhodium catalyst. Catalysts such as Rh₂(S-PTAD)₄ have shown exceptional performance in controlling the enantioselectivity of the cyclopropanation. nih.gov For instance, the reaction of various alkenes with difluoroalkyl carbene precursors under the influence of such catalysts consistently yields the desired chiral difluorocyclopropane derivatives in high enantiomeric excess (ee). nih.gov

One study highlighted the synthesis of a chiral difluorocarbonyl cyclopropane, a structure closely related to the target aldehyde, with a high enantioselectivity of 88% ee. nih.gov This was achieved through the cyclopropanation reaction starting from a difluorocarbonyl phenyl N-triftosylhydrazone, demonstrating the potential of this methodology for accessing functionalized chiral difluorocyclopropanes. nih.gov The reaction conditions and outcomes for several substrates using a dirhodium catalyst are summarized in the table below.

Table 1: Dirhodium-Catalyzed Asymmetric Cyclopropanation for the Synthesis of Chiral Difluoroalkyl-Substituted Cyclopropanes nih.gov

| Entry | Alkene Substrate | Catalyst | Yield (%) | ee (%) |

| 1 | 1,1-Diphenylethylene | Rh₂(S-PTAD)₄ | 88 | 99 |

| 2 | α-Methylstyrene | Rh₂(S-PTAD)₄ | 85 | 91 |

| 3 | Indene | Rh₂(S-PTAD)₄ | 92 | 95 |

| 4 | Dihydronaphthalene | Rh₂(S-PTAD)₄ | 89 | 93 |

| 5 | N-Vinylcarbazole | Rh₂(S-PTAD)₄ | 95 | 98 |

Another innovative and atom-economic approach is the dirhodium(II)-catalyzed asymmetric enyne cycloisomerization. This methodology allows for the construction of chiral difluoromethylated cyclopropane derivatives from readily available 1,6-enynes. nih.gov This intramolecular process has been shown to proceed with low catalyst loading and provides access to highly functionalized difluoromethylated cyclopropanes with excellent yields and enantioselectivities, often up to 99% ee. nih.gov A key advantage of this method is the potential for further synthetic transformations, such as ozonolysis, to yield functionalized products, which could be a pathway to obtaining the desired carbaldehyde group. nih.gov

The table below illustrates the effectiveness of a dirhodium catalyst in the asymmetric cycloisomerization of various enyne substrates.

Table 2: Dirhodium-Catalyzed Asymmetric Enyne Cycloisomerization to Chiral Difluoromethylated Cyclopropanes nih.gov

| Entry | Enyne Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | Substrate 1a | 0.2 | 99 | 99 |

| 2 | Substrate 1b | 0.5 | 95 | 98 |

| 3 | Substrate 1c | 0.5 | 92 | 97 |

| 4 | Substrate 1d | 1.0 | 88 | 96 |

| 5 | Substrate 1e | 0.2 | 97 | 99 |

These emerging rhodium-catalyzed methodologies represent a significant step forward in the asymmetric synthesis of difluorocyclopropanes. The high levels of enantioselectivity and functional group tolerance make them powerful tools for the synthesis of complex chiral building blocks like (R)-2,2-Difluorocyclopropanecarbaldehyde. Further research in this area is expected to refine these methods and expand their applicability to a wider range of substrates and target molecules.

Reactivity and Transformational Chemistry of R 2,2 Difluorocyclopropanecarbaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde moiety in (R)-2,2-difluorocyclopropanecarbaldehyde serves as a primary site for nucleophilic attack. The inherent chirality at the adjacent cyclopropyl (B3062369) carbon (the α-carbon) provides a powerful tool for directing the stereochemical outcome of these additions, a concept known as substrate-controlled diastereoselectivity.

Chiral Aldehyde-Directed Stereoselective Reactions

The stereochemical course of nucleophilic additions to α-chiral aldehydes, such as (R)-2,2-difluorocyclopropanecarbaldehyde, can often be predicted by established stereochemical models. The Felkin-Anh model is widely regarded as a reliable predictor for reactions under non-chelating conditions. libretexts.orgyoutube.com This model analyzes the steric and stereoelectronic effects of the substituents on the α-carbon to determine the favored trajectory of nucleophilic attack.

For (R)-2,2-difluorocyclopropanecarbaldehyde, the three substituents attached to the chiral center are:

Large (L): The 2,2-difluorocyclopropyl group.

Medium (M): The hydrogen atom on the aldehyde (formyl group).

Small (S): The hydrogen atom on the cyclopropane (B1198618) ring at the chiral center.

According to the Felkin-Anh model, the most stable transition state conformation is achieved when the largest group (the difluorocyclopropyl ring) is oriented perpendicular to the carbonyl plane. This arrangement minimizes steric hindrance. The nucleophile then preferentially attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory, which is at an angle of approximately 107° relative to the C=O bond. youtube.com This leads to a predictable diastereomer as the major product.

In an alternative model, the Cram-chelate model, a Lewis acid can coordinate to both the carbonyl oxygen and a heteroatom on a substituent, forming a rigid five-membered ring. libretexts.org This chelation locks the conformation of the aldehyde, leading to nucleophilic attack from the least hindered side of this new arrangement, which often results in a product with the opposite stereochemistry to that predicted by the Felkin-Anh model. libretexts.org While specific examples for (R)-2,2-difluorocyclopropanecarbaldehyde are not detailed in the literature, this model would be relevant for reactions involving chelating nucleophiles or Lewis acids in the presence of a suitably positioned coordinating group.

Nucleophilic Additions and Condensations with Stereocontrol

Nucleophilic addition is a fundamental reaction class for aldehydes, enabling the formation of new carbon-carbon bonds. libretexts.org In the context of (R)-2,2-difluorocyclopropanecarbaldehyde, the stereocenter adjacent to the carbonyl group exerts significant control over the formation of a new stereocenter during the reaction.

The hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral) upon nucleophilic attack. libretexts.org Because the two faces of the carbonyl are diastereotopic due to the existing chiral center, attack from one face will be energetically favored over the other, resulting in one diastereomer being formed in excess.

Common nucleophilic additions and condensations where stereocontrol would be critical include:

Grignard and Organolithium Additions: The addition of organometallic reagents to form secondary alcohols.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Aldol (B89426) Condensation: Reaction with enolates to form β-hydroxy aldehydes or ketones.

Mannich Reaction: A three-component reaction with an amine and another carbonyl compound to form β-amino-carbonyl compounds. mdpi.com

In each case, the inherent chirality of the starting aldehyde is expected to direct the approach of the nucleophile, leading to a high degree of diastereoselectivity in the product. The precise level of stereocontrol would depend on the nature of the nucleophile, the solvent, and the reaction temperature.

Ring-Opening Reactions of the Difluorocyclopropane Core

The gem-difluorocyclopropane unit is characterized by significant ring strain and the powerful inductive effect of the two fluorine atoms, which weakens the adjacent C-C bonds. youtube.com These features make the ring susceptible to opening under various conditions, providing a pathway to diverse linear, fluorinated molecules.

Mechanistic Pathways of Ring-Opening with Computational Analysis

The mechanism of ring-opening is highly dependent on the reagents and reaction conditions. In the case of the Lewis acid-catalyzed reaction of 2,2-difluorocyclopropanecarbonyl chloride, the process is believed to involve the formation of an acylium ion intermediate. This intermediate can then undergo a rearrangement where the cyclopropane ring opens. Computational studies have been used to examine the regioselectivity of this ring-opening process. ubc.ca

For the stereoselective ring-opening of gem-difluorocyclopropyl acetaldehydes, two distinct stereodivergent methods have been developed to access different stereoisomers from a single precursor. nih.gov The mechanistic pathways of these transformations have been investigated to understand the factors controlling the selective formation of either (E,E)- or (E,Z)-conjugated fluorodienals. nih.gov The process can involve the cleavage of the C-C bond most weakened by the fluorine substituents, a common feature in the chemistry of gem-difluorocyclopropanes. youtube.com

Regioselectivity and Stereoselectivity in Ring Scission

The cleavage of the cyclopropane ring can occur at one of two C-C bonds relative to the aldehyde-bearing carbon: the proximal bond (adjacent to the substituent) or the distal bond (opposite the substituent). The regioselectivity of this scission is a critical aspect of the reaction's outcome.

In the acetolysis of (2,2-difluorocyclopropyl)methyl systems, the cleavage of the proximal bond is typically observed, leading to homoallylic products. youtube.com However, substitution patterns on the ring can alter this preference. For example, a methyl substituent can stabilize an adjacent cationic center more effectively than the two fluorine atoms, leading to the cleavage of the distal bond. youtube.com

Remarkable stereoselectivity has been achieved in the ring-opening of gem-difluorocyclopropyl acetaldehydes. nih.gov By carefully selecting the reaction conditions, it is possible to control the geometry of the resulting diene. Two stereo-divergent methods allow for the high-yield, selective synthesis of either the (E,E)- or (E,Z)-fluorodienal from a common precursor, demonstrating a sophisticated level of control over the ring scission process. nih.gov

| Method | Conditions | Product | Stereoselectivity | Yield |

|---|---|---|---|---|

| Method A | Specific acid/catalyst system | (E,E)-conjugated fluorodienal | High | High |

| Method B | Alternative conditions | (E,Z)-conjugated fluorodienal | High | High |

Transformations Preserving the Difluorocyclopropane Ring Unit

A significant aspect of the synthetic utility of (R)-2,2-Difluorocyclopropanecarbaldehyde lies in its ability to undergo a variety of chemical transformations at the aldehyde functionality without compromising the strained, three-membered difluorinated ring. This selective reactivity allows for the elaboration of the molecule into a diverse array of chiral intermediates, positioning it as a versatile synthon in organic synthesis.

Redox Chemistry of the Carbaldehyde Unit

The carbaldehyde group of (R)-2,2-Difluorocyclopropanecarbaldehyde is amenable to both reduction and oxidation, providing access to the corresponding primary alcohol and carboxylic acid, respectively. These transformations are fundamental in synthetic chemistry, converting the aldehyde into other key functional groups for further manipulation.

Reduction to (R)-(2,2-Difluorocyclopropyl)methanol:

The reduction of the aldehyde to a primary alcohol is a common and efficient transformation. Standard reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are effective in this conversion. The reaction typically proceeds under mild conditions, for instance, in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature, to afford (R)-(2,2-difluorocyclopropyl)methanol in good yield. This transformation is crucial for the synthesis of molecules where a hydroxymethyl group is required for subsequent coupling or functionalization reactions.

Oxidation to (R)-2,2-Difluorocyclopropanecarboxylic acid:

Conversely, the oxidation of the aldehyde group yields the corresponding carboxylic acid, (R)-2,2-Difluorocyclopropanecarboxylic acid. Various oxidizing agents can be employed for this purpose. A common method involves the use of Jones reagent (CrO₃ in aqueous sulfuric acid) or other chromium-based oxidants. libretexts.org Milder, more selective reagents such as sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger like 2-methyl-2-butene (B146552) are also effective and can be advantageous when sensitive functional groups are present elsewhere in the molecule. The resulting carboxylic acid is a valuable intermediate for the formation of amides, esters, and other acid derivatives.

Table 1: Redox Reactions of (R)-2,2-Difluorocyclopropanecarbaldehyde

| Transformation | Product | Reagents and Conditions |

|---|---|---|

| Reduction | (R)-(2,2-Difluorocyclopropyl)methanol | NaBH₄, Methanol, Room Temperature |

| Oxidation | (R)-2,2-Difluorocyclopropanecarboxylic acid | Jones Reagent (CrO₃/H₂SO₄/acetone), 0°C to Room Temperature |

Derivatization for Complex Molecular Scaffolds

Beyond simple redox reactions, the aldehyde functionality of (R)-2,2-Difluorocyclopropanecarbaldehyde serves as a versatile handle for carbon-carbon bond formation, enabling the construction of more elaborate and complex molecular structures. These reactions are pivotal in leveraging the unique properties of the difluorocyclopropane moiety in the design of novel compounds.

Olefination Reactions:

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful tools for converting the carbonyl group into a carbon-carbon double bond. In the context of (R)-2,2-Difluorocyclopropanecarbaldehyde, these reactions provide access to a range of vinyl-substituted difluorocyclopropanes.

Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent) can be used to introduce a variety of substituents. For example, reaction with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base would yield (R)-1,1-difluoro-2-vinylcyclopropane. The stereoselectivity of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, employing a phosphonate (B1237965) carbanion, is a widely used alternative to the Wittig reaction, often favoring the formation of the (E)-alkene. For instance, reacting (R)-2,2-Difluorocyclopropanecarbaldehyde with triethyl phosphonoacetate in the presence of a base like sodium hydride would produce the corresponding (E)-α,β-unsaturated ester.

Aldol and Related Condensation Reactions:

The aldehyde can also participate in aldol-type reactions, forming new carbon-carbon bonds and introducing a β-hydroxy carbonyl moiety. wikipedia.org For instance, a base-catalyzed aldol reaction with a ketone like acetone (B3395972) would yield a β-hydroxy ketone adduct. wikipedia.org Subsequent dehydration of this adduct can lead to the formation of an α,β-unsaturated ketone, a valuable Michael acceptor for further synthetic elaborations. libretexts.org These reactions expand the molecular complexity and provide access to chiral building blocks with multiple functional groups.

Table 2: Derivatization of (R)-2,2-Difluorocyclopropanecarbaldehyde

| Reaction Type | Reactant | Product Type |

|---|---|---|

| Wittig Olefination | Phosphonium Ylide (e.g., Ph₃P=CH₂) | Vinyl Difluorocyclopropane |

| Horner-Wadsworth-Emmons Olefination | Phosphonate Ester (e.g., (EtO)₂P(O)CH₂CO₂Et) | α,β-Unsaturated Ester |

| Aldol Condensation | Ketone (e.g., Acetone) | β-Hydroxy Ketone / α,β-Unsaturated Ketone |

Derivatives and Advanced Analogs of R 2,2 Difluorocyclopropanecarbaldehyde

Design and Synthesis of Functionalized Difluorocyclopropane Derivatives

The aldehyde group of (R)-2,2-difluorocyclopropanecarbaldehyde is a key handle for introducing a wide range of functional groups. Standard carbonyl chemistry, including olefination, reduction, and addition reactions, has been successfully applied to this substrate, often with high levels of stereocontrol.

One of the most common transformations is the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction , which convert the aldehyde into an alkene. These reactions are pivotal for extending the carbon chain and introducing new functionalities. For instance, the HWE reaction of (R)-2,2-difluorocyclopropanecarbaldehyde with phosphonate (B1237965) ylides can generate α,β-unsaturated esters, which are versatile intermediates for further modifications. The stereochemical outcome of these reactions, leading to either the (E) or (Z) isomer of the resulting alkene, can often be controlled by the choice of reaction conditions and the nature of the ylide.

Another important class of reactions involves the nucleophilic addition to the carbonyl group. Organometallic reagents, such as Grignard reagents and organolithium compounds, readily add to (R)-2,2-difluorocyclopropanecarbaldehyde to produce secondary alcohols. The inherent chirality of the starting material can influence the stereochemical outcome of this addition, leading to the diastereoselective formation of new stereocenters. The resulting difluorocyclopropylmethanols can be further functionalized, for example, by oxidation to ketones or by conversion of the hydroxyl group into a better leaving group for subsequent substitution reactions.

The development of fluorinated nucleoside analogs is an area where derivatives of difluorocyclopropanes have shown significant promise. By employing a multi-step synthesis that involves the difluorocyclopropanation of a suitable alkene, followed by functional group manipulations, it is possible to introduce the difluorocyclopropane moiety as a carbocyclic sugar mimic. For example, a difluorocyclopropane derivative can be prepared and subsequently coupled with nucleobases via a Mitsunobu reaction to generate racemic difluorinated carbocyclic homonucleoside analogs.

Below is a table summarizing selected synthetic transformations of the aldehyde functionality in difluorocyclopropane derivatives:

| Transformation | Reagent(s) | Product Type |

| Horner-Wadsworth-Emmons Olefination | Stabilized phosphonate ylide, base | α,β-Unsaturated ester/ketone |

| Grignard Addition | RMgX, then H₃O⁺ | Secondary alcohol |

| Reduction | NaBH₄ or LiAlH₄ | Primary alcohol |

| Reductive Amination | Amine, reducing agent (e.g., NaBH(OAc)₃) | Amine |

Stereoselective Synthesis of Homologs and Analogs

The stereoselective synthesis of homologs and analogs of (R)-2,2-difluorocyclopropanecarbaldehyde allows for the systematic exploration of structure-activity relationships in various applications. Homologation, the process of extending a carbon chain by one or more methylene (B1212753) units, can be achieved through various synthetic routes starting from the aldehyde.

A common strategy for one-carbon homologation is the Wittig reaction with methoxymethylenetriphenylphosphine , followed by hydrolysis of the resulting enol ether to yield the homologous aldehyde. This sequence effectively inserts a CH₂ group between the cyclopropane (B1198618) ring and the aldehyde functionality.

The synthesis of analogs often involves the modification of the substituents on the cyclopropane ring or the introduction of different functional groups at the C1 position. While the direct functionalization of the difluorocyclopropane ring is challenging, ring-opening reactions of suitably substituted difluorocyclopropanes can provide access to a variety of acyclic fluorinated compounds. For instance, the ring-opening of gem-difluorocyclopropyl acetaldehydes can lead to the selective formation of (E,E)- and (E,Z)-conjugated fluorodienals. lookchem.com Although not starting from the (R)-aldehyde itself, this demonstrates a powerful strategy for creating stereodefined fluorinated acyclic structures from difluorocyclopropane precursors.

The inherent chirality of (R)-2,2-difluorocyclopropanecarbaldehyde is a valuable asset in asymmetric synthesis. Diastereoselective reactions, where the existing stereocenter directs the formation of a new one, are of particular importance. For example, the addition of a nucleophile to the aldehyde can proceed with facial selectivity, governed by steric and electronic factors of the difluorocyclopropyl group.

The following table outlines strategies for the stereoselective synthesis of homologs and analogs:

| Synthetic Strategy | Key Reaction(s) | Resulting Structure |

| One-Carbon Homologation | Wittig reaction (methoxymethylenetriphenylphosphine), Hydrolysis | (R)-2-(2,2-difluorocyclopropyl)acetaldehyde |

| Diastereoselective Addition | Chiral nucleophile or Lewis acid catalysis | Diastereomerically enriched secondary alcohols |

| Ring-Opening | Lewis or Brønsted acid/base catalysis | Stereodefined fluoroalkenes |

Preparation of Fluorinated Cyclopropane Building Blocks for Specific Research Aims

(R)-2,2-difluorocyclopropanecarbaldehyde and its derivatives serve as versatile building blocks for the synthesis of more complex molecules with specific biological or material properties. The unique conformational constraints and electronic properties imparted by the difluorocyclopropane motif make it an attractive substituent in drug design.

A key transformation in the preparation of these building blocks is the conversion of the aldehyde into other functional groups that are amenable to coupling reactions. For example, the corresponding primary alcohol , obtained by reduction of the aldehyde, can be converted into a tosylate or mesylate, making it an excellent electrophile for substitution reactions. Alternatively, oxidation of the aldehyde to a carboxylic acid provides a substrate for amide bond formation or esterification.

The synthesis of chiral amines is another important application. Reductive amination of (R)-2,2-difluorocyclopropanecarbaldehyde with an amine and a suitable reducing agent provides direct access to chiral difluorocyclopropylmethylamines. These amines can be valuable intermediates in the synthesis of agrochemicals and pharmaceuticals.

The table below showcases the conversion of (R)-2,2-difluorocyclopropanecarbaldehyde into key building blocks:

| Building Block | Synthetic Transformation | Potential Application |

| (R)-(2,2-Difluorocyclopropyl)methanol | Reduction of aldehyde | Synthesis of ethers, esters, halides |

| (R)-2,2-Difluorocyclopropanecarboxylic acid | Oxidation of aldehyde | Amide coupling, esterification |

| (R)-N-Alkyl-1-(2,2-difluorocyclopropyl)methanamine | Reductive amination | Synthesis of bioactive amines |

| (R)-1-(2,2-Difluorocyclopropyl)alkenes | Olefination reactions | Dienophiles in cycloadditions, substrates for further functionalization |

Mechanistic Investigations and Computational Chemistry Studies

Elucidation of Reaction Mechanisms in the Synthesis of (R)-2,2-Difluorocyclopropanecarbaldehyde

Understanding the reaction pathway is critical for optimizing reaction conditions and improving the yield and selectivity of the desired (R)-enantiomer. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the reaction, identifying intermediates, and characterizing the transition states that govern the reaction rate and stereochemical outcome.

The enantioselective synthesis of chiral cyclopropanes often proceeds through a multi-step catalytic cycle. Transition state (TS) analysis via quantum mechanical calculations is the key to understanding how stereoselectivity is achieved. For cyclopropanation reactions, the mechanism is often found to be a two-step process involving an initial Michael addition followed by an intramolecular ring-closure. nih.gov

DFT calculations are employed to locate and characterize the transition state structures for all possible stereochemical pathways (i.e., those leading to the R,R, R,S, S,R, and S,S products). By calculating the Gibbs free energy of activation (ΔG‡) for each competing transition state, the kinetically favored pathway can be identified. The enantiomeric excess (ee) can be predicted theoretically by applying the Curtin-Hammett principle and comparing the energy barriers of the diastereomeric transition states leading to the different enantiomers.

Computational models suggest that non-covalent interactions, such as hydrogen bonds and steric repulsion between the substrate, the catalyst, and the cyclopropanating agent, are decisive in differentiating the energies of the transition states. unl.pt For instance, in organocatalyzed cyclopropanations, specific hydrogen bonding interactions between the catalyst and the reacting species can stabilize one transition state over others, leading to high enantioselectivity. nih.govunl.pt DFT calculations have been used to elucidate the mechanisms in related rhodium-catalyzed and ruthenium-catalyzed cyclopropanation reactions, revealing key details about the active catalytic species and the geometry of the rate- and selectivity-determining steps. researchgate.netacs.org

| Transition State | Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Major Product |

| TS-R | Pro-(R) | 15.2 | (R)-enantiomer |

| TS-S | Pro-(S) | 17.5 | (S)-enantiomer |

This interactive table presents representative data from a hypothetical DFT study on a catalyzed cyclopropanation, illustrating how the lower activation energy of one transition state (TS-R) leads to the preferential formation of the (R)-enantiomer.

The cornerstone of asymmetric synthesis is the chiral catalyst, which creates a transient, diastereomeric, and chiral environment around the reactants. This environment forces the reaction to proceed through a lower energy pathway for the formation of one enantiomer over the other. Various catalytic systems have been developed for the synthesis of chiral gem-difluorocyclopropanes.

Metal-Based Catalysts: Chiral complexes of copper, cobalt, and rhodium are widely used. nih.govsciprofiles.com In these systems, a chiral ligand coordinates to the metal center. The steric and electronic properties of this ligand dictate the three-dimensional structure of the catalyst's active site. For the synthesis of gem-difluorocyclopropanes, the chiral catalyst controls the facial selectivity of the carbene or ylide addition to the alkene. DFT studies on related systems show that stabilizing non-covalent interactions between the catalyst's ligand and the substrate in the transition state are responsible for high enantioselectivity. rsc.org

Organocatalysts: Chiral organic molecules, such as derivatives of proline or cinchona alkaloids, can also catalyze asymmetric cyclopropanations. These catalysts often operate by forming transient covalent bonds with the substrate (e.g., forming an iminium ion), which activates it and provides a chiral scaffold to direct the approach of the other reactant. nih.govunl.pt

Biocatalysts: Engineered enzymes, or "cyclopropanases," represent a powerful approach for stereodivergent synthesis. chemrxiv.org By modifying the amino acid residues in the active site of a protein (such as myoglobin-based catalysts), biocatalysts can be tailored to produce specific stereoisomers of fluorinated cyclopropanes with exceptionally high diastereo- and enantiocontrol. researchgate.net

| Catalyst Type | Metal/Core | Chiral Ligand/Enzyme | Substrate Type | ee (%) | dr |

| Metal Complex | Copper | Chiral Diphosphine | Cyclopropene (B1174273) | up to 90% | N/A |

| Metal Complex | Cobalt | Chiral Porphyrin | gem-difluoroalkene | >95% | >95:5 |

| Biocatalyst | Myoglobin | Engineered Variant | gem-difluoroalkene | >99% | >99:1 |

This interactive table summarizes the performance of different types of chiral catalysts in the synthesis of gem-difluorocyclopropane derivatives, highlighting the high levels of stereocontrol achievable.

Theoretical Characterization of (R)-2,2-Difluorocyclopropanecarbaldehyde

Beyond reaction mechanisms, computational chemistry provides a powerful toolkit for characterizing the fundamental structural, electronic, and spectroscopic properties of the target molecule itself.

Quantum mechanical (QM) calculations are used to determine the intrinsic properties of a molecule from first principles, without the need for empirical parameters. youtube.com

Ab initio methods , such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), are based on solving the Schrödinger equation with a series of well-defined approximations. dntb.gov.uanih.gov While highly accurate, these methods are computationally expensive and are often used to benchmark results for smaller systems.

Density Functional Theory (DFT) is the most widely used QM method for molecules of this size. nih.gov DFT calculates the electron density of the system rather than the full many-electron wavefunction, making it much more computationally efficient while often achieving comparable accuracy to more demanding ab initio methods. nih.gov Using DFT, fundamental properties of (R)-2,2-difluorocyclopropanecarbaldehyde can be calculated, including its equilibrium geometry (bond lengths and angles), vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic signature.

| Property | Method/Basis Set | Calculated Value |

| Total Energy | B3LYP/6-311+G(d,p) | -511.432 Hartrees |

| C1-C2 Bond Length | B3LYP/6-311+G(d,p) | 1.52 Å |

| C-F Bond Length | B3LYP/6-311+G(d,p) | 1.36 Å |

| C=O Bond Length | B3LYP/6-311+G(d,p) | 1.21 Å |

| HOMO Energy | B3LYP/6-311+G(d,p) | -7.8 eV |

| LUMO Energy | B3LYP/6-311+G(d,p) | -0.9 eV |

This interactive table displays hypothetical but representative data from a DFT calculation on (R)-2,2-difluorocyclopropanecarbaldehyde, detailing key structural and electronic parameters.

Even for a relatively small molecule like (R)-2,2-difluorocyclopropanecarbaldehyde, rotation around single bonds can lead to different stable conformations (rotamers). The primary source of conformational flexibility is the rotation about the single bond connecting the cyclopropane (B1198618) ring to the aldehyde group.

| Conformer | Dihedral Angle (C2-C1-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |

| 1 (Global Minimum) | ~150° (skewed) | 0.00 | 65% |

| 2 | ~ -30° (skewed) | 0.45 | 34% |

| 3 | 180° (anti-periplanar) | 2.10 | <1% |

This interactive table shows hypothetical results of a conformational analysis for (R)-2,2-difluorocyclopropanecarbaldehyde, indicating the relative stability and population of different rotamers.

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data to aid in structural elucidation and, most importantly, the assignment of absolute configuration. whiterose.ac.uk By comparing computationally predicted spectra with experimental data, the structure and stereochemistry of a newly synthesized compound can be confirmed with a high degree of confidence.

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule, which correspond to its IR spectrum. For a chiral molecule, VCD spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, provides a unique fingerprint of its absolute configuration. nih.govrsc.org By calculating the VCD spectrum for the (R)-enantiomer and comparing it to the experimental spectrum, the absolute configuration can be unambiguously assigned. nih.govnih.gov The final predicted spectrum is typically a Boltzmann-weighted average of the spectra of all low-energy conformers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: QM methods can also predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. github.io This is particularly useful for complex molecules with overlapping signals or for distinguishing between diastereomers. High-level DFT functionals have been specifically developed to provide accurate predictions of experimental NMR spectra in solution. github.io

| Spectroscopic Parameter | Experimental Value | Calculated Value (Boltzmann Averaged) | Assignment |

| IR Frequency | 1715 cm⁻¹ | 1718 cm⁻¹ | C=O stretch |

| VCD Sign at 1150 cm⁻¹ | (+) Positive | (+) Positive | C-H bend |

| ¹H NMR Shift | 9.2 ppm | 9.1 ppm | Aldehyde H |

| ¹³C NMR Shift | 195 ppm | 194.5 ppm | Aldehyde C |

| ¹⁹F NMR Shift | -145 ppm | -146 ppm | Fluorine |

This interactive table provides a hypothetical comparison of experimental spectroscopic data with computationally predicted values for (R)-2,2-Difluorocyclopropanecarbaldehyde, demonstrating how such comparisons are used for structural verification and assignment of absolute configuration.

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms and to predict the outcomes of chemical transformations involving (R)-2,2-Difluorocyclopropanecarbaldehyde.

Modeling of Ring-Opening Pathways and Energetics

Computational studies are instrumental in elucidating the mechanisms of ring-opening reactions of gem-difluorocyclopropanes. researchgate.netrsc.org These reactions are of significant interest due to the unique reactivity conferred by the strained three-membered ring and the gem-difluoro substitution. researchgate.net Theoretical models can map the potential energy surfaces for various reaction pathways, allowing for the determination of activation energies and the identification of transition states.

For gem-difluorocyclopropanes, computational studies have indicated that the presence of fluorine substituents significantly lowers the activation energies for cis-trans isomerization and other ring-opening processes, which typically proceed through a diradical intermediate. nih.gov The stabilization of the intermediate trimethylene radicals is a key feature in these fluorinated systems. nih.gov Theoretical calculations can model different modes of ring-opening, such as conrotatory and disrotatory pathways, and predict which is energetically favored. Studies on similar systems have shown a preference for disrotation at the carbons bearing substituents during the stereomutation of 1,1-difluorocyclopropanes. nih.gov

The energetics of these pathways are highly dependent on the substituents on the cyclopropane ring. The aldehyde group in (R)-2,2-Difluorocyclopropanecarbaldehyde can further influence the stability of intermediates and transition states through electronic effects. Computational models can precisely quantify these effects, providing invaluable data for understanding and predicting the molecule's thermal and photochemical reactivity.

Prediction of Regiochemical and Stereochemical Outcomes

Computational chemistry serves as a predictive tool for the regiochemical and stereochemical outcomes of reactions involving (R)-2,2-Difluorocyclopropanecarbaldehyde. rsc.orgrsc.org By modeling the transition states of competing reaction pathways, it is possible to predict which regio- and stereoisomers will be preferentially formed. rsc.orgmdpi.com The difference in the Gibbs free energy of activation between two competing transition states is directly related to the product ratio, a principle often used to rationalize and predict selectivity. nih.gov

For reactions such as nucleophilic additions to the carbonyl group or transformations involving the cyclopropane ring, computational models can account for steric and electronic effects that govern selectivity. rsc.org For instance, in the ring-opening of donor-acceptor cyclopropanes, catalysts can be employed to achieve better stereoselectivity under mild conditions. rsc.org Computational methods can help in designing and selecting appropriate catalysts by modeling the catalyst-substrate interactions. chemrxiv.org

The development of machine learning models in computational chemistry has further enhanced the ability to predict reaction outcomes. rsc.orgnih.gov These models can be trained on large datasets of known reactions to predict the selectivity of new transformations with increasing accuracy. nih.gov For a chiral molecule like (R)-2,2-Difluorocyclopropanecarbaldehyde, these predictive tools are crucial for planning synthetic routes that lead to the desired enantiomerically pure products.

Advanced Spectroscopic Techniques for Detailed Structural and Mechanistic Research

A variety of advanced spectroscopic techniques are employed to provide detailed insights into the structure, conformation, and absolute configuration of (R)-2,2-Difluorocyclopropanecarbaldehyde and its derivatives.

Advanced NMR Spectroscopy for Stereochemical Assignment and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the stereochemical assignment and study of conformational dynamics in molecules like (R)-2,2-Difluorocyclopropanecarbaldehyde. Dynamic NMR (DNMR) studies on the parent cyclopropanecarbaldehyde have revealed the existence of two primary conformers: a more stable s-trans form and a less stable s-cis form. acs.orgacs.org At very low temperatures (e.g., -169.2 °C), the exchange between these conformers is slow on the NMR timescale, allowing for the observation of separate signals for each. acs.orgacs.org From the populations of these conformers at different temperatures, the free-energy barriers for their interconversion can be determined. acs.orgacs.org

For (R)-2,2-Difluorocyclopropanecarbaldehyde, the fluorine atoms introduce additional complexity and provide useful NMR probes. 19F NMR spectroscopy is particularly valuable. Furthermore, the presence of fluorine affects the chemical shifts of adjacent protons and carbons. nih.gov One-bond and multi-bond coupling constants (J-couplings) between 1H, 13C, and 19F nuclei are highly dependent on the dihedral angles and stereochemical relationships between the coupled nuclei. These couplings can be used to establish the relative stereochemistry of the molecule. nih.gov

Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), provide information about through-space proximity of protons, which is crucial for determining stereochemistry in rigid systems. wordpress.com Two-dimensional NMR experiments like NOESY and ROESY are particularly powerful for this purpose. wordpress.comnih.gov These methods, combined with computational modeling, allow for a detailed understanding of the conformational preferences and dynamic behavior of (R)-2,2-Difluorocyclopropanecarbaldehyde in solution. nih.gov

| Parameter | s-trans (Major Conformer) | s-cis (Minor Conformer) | Reference |

|---|---|---|---|

| Population (-169.2 °C) | 0.988 | 0.012 | acs.orgacs.org |

| Population (Room Temp, est.) | 0.73 | 0.27 | acs.orgacs.org |

| ΔG° (-169.2 °C) | 0.91 kcal/mol | acs.org | |

| ΔG‡ (s-trans → s-cis) | 5.95 kcal/mol | acs.orgacs.org | |

| ΔG‡ (s-cis → s-trans) | 5.03 kcal/mol | acs.orgacs.org |

Vibrational Spectroscopy (IR, Raman) for Structural Insights and Hydrogen Bonding Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers valuable insights into the molecular structure of (R)-2,2-Difluorocyclopropanecarbaldehyde. cardiff.ac.ukkurouskilab.com These techniques probe the vibrational modes of the molecule, which are sensitive to its geometry, bond strengths, and intermolecular interactions. cardiff.ac.ukscispace.com The carbonyl (C=O) stretching frequency in the IR spectrum is particularly diagnostic for the aldehyde group and can be influenced by the electronegative fluorine atoms and the cyclopropyl (B3062369) ring.

Studies on cyclopropanecarboxaldehyde (B31225) have identified distinct vibrational bands for the cis and trans conformers, allowing for their characterization in different states of matter. nasa.gov For instance, only the more stable trans conformation was found to be present in the solid state. acs.org

Vibrational spectroscopy is also a powerful tool for studying hydrogen bonding. nasa.gov While (R)-2,2-Difluorocyclopropanecarbaldehyde itself is not a strong hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor. More significantly, the fluorine atoms can participate in weak C-F···H hydrogen bonds. rsc.orgsemanticscholar.orgnih.gov These interactions can influence the conformational preferences and crystal packing of the molecule. The formation of hydrogen bonds typically leads to characteristic shifts in the vibrational frequencies of the involved functional groups, such as a red shift in the stretching frequency of the donor bond (e.g., O-H or N-H). nasa.govacs.org Cryogenic gas-phase IR spectroscopy combined with density functional theory has been used to identify exceptionally short NH+⋯F hydrogen bonds in fluorinated amino acids. rsc.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Notes |

|---|---|---|---|

| C=O (Aldehyde) | Stretching | ~1700-1725 | Sensitive to conformation and electronic effects. |

| C-H (Aldehyde) | Stretching | ~2720, ~2820 | Often appears as a doublet. |

| Cyclopropyl Ring | Ring Deformations | ~1000-1200 | Characteristic of the three-membered ring. |

| C-F | Stretching | ~1000-1400 | Typically strong absorptions in the IR spectrum. |

X-ray Crystallography for Absolute Configuration Determination of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. purechemistry.orgnih.gov While obtaining suitable crystals of a small, potentially volatile molecule like (R)-2,2-Difluorocyclopropanecarbaldehyde can be challenging, this limitation is often overcome by preparing a crystalline derivative. nih.govresearchgate.net

The strategy involves reacting the aldehyde with a chiral auxiliary or a heavy-atom-containing reagent to form a stable, crystalline solid. researchgate.netnih.gov The resulting derivative's crystal structure can then be solved by X-ray diffraction. The analysis of anomalous dispersion effects, particularly when a heavy atom is present, allows for the unambiguous determination of the absolute configuration of all stereocenters in the molecule. unifr.ch The Flack parameter is a key value in this analysis, indicating whether the determined absolute structure is correct. unifr.ch This method has been successfully applied to determine the absolute configuration of various chiral cyclopropane derivatives. nih.govresearchgate.net

Once the absolute configuration of the derivative is established, the configuration of the original (R)-2,2-Difluorocyclopropanecarbaldehyde can be inferred, provided the stereocenter was not altered during the derivatization process. This powerful technique provides the ultimate proof of stereochemistry, which is essential for understanding the molecule's biological activity and enantioselective synthesis. nih.govacs.org

Applications in Advanced Organic Synthesis and Chemical Biology Tools

Enantiopure (R)-2,2-Difluorocyclopropanecarbaldehyde as Chiral Synthons

The utility of (R)-2,2-difluorocyclopropanecarbaldehyde as a chiral building block lies in its pre-defined absolute stereochemistry at the C1 position. This enantiopure starting material allows for the stereocontrolled synthesis of a wide range of difluorocyclopropane-containing compounds, which are prevalent motifs in many pharmaceutical and agrochemical agents. nih.gov

The aldehyde functionality of (R)-2,2-difluorocyclopropanecarbaldehyde serves as a versatile handle for introducing the difluorocyclopropyl motif into larger, more complex molecular architectures. nih.gov The fixed chirality of the cyclopropane (B1198618) ring enables diastereoselective transformations at or adjacent to the aldehyde group, facilitating the construction of new stereocenters with high fidelity. The development of methods for creating chiral molecules with fluorinated stereocenters is a significant area of modern synthetic chemistry. nih.govnih.gov

Key transformations involving the aldehyde group include:

Nucleophilic Additions: Reactions with organometallic reagents (e.g., Grignard or organolithium reagents) produce secondary alcohols with a new stereocenter, where the stereochemical outcome is influenced by the existing chirality of the cyclopropane.

Wittig and Horner-Wadsworth-Emmons Olefinations: These reactions convert the aldehyde into an alkene, extending the carbon chain while preserving the original stereocenter. This is a common strategy for linking the chiral cyclopropane unit to other parts of a target molecule.

Reductive Aminations: Conversion of the aldehyde to an amine introduces a key functional group for further elaboration, particularly in the synthesis of bioactive compounds and peptide mimics.

Aldol (B89426) and Related Condensations: These reactions form new carbon-carbon bonds and can generate multiple new stereocenters simultaneously, with the stereoselectivity often guided by the chiral difluorocyclopropyl group.

These methods allow chemists to leverage the single stereocenter of the starting material to control the formation of subsequent stereocenters, which is a critical strategy in the efficient synthesis of complex molecules like natural products and pharmaceuticals. nih.gov

| Reaction Type | Reagent(s) | Product Functional Group | New Stereocenter(s) Created |

|---|---|---|---|

| Nucleophilic Addition | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol | Yes (at the carbinol carbon) |

| Wittig Olefination | (Triphenylphosphoranylidene)acetate | α,β-Unsaturated Ester | No (creates C=C double bond) |

| Reductive Amination | Benzylamine, NaBH₃CN | Secondary Amine | No |

| Henry Reaction (Nitroaldol) | Nitromethane, Base | β-Nitro Alcohol | Yes (at two new carbons) |

Beyond serving as a carrier of a chiral motif, (R)-2,2-difluorocyclopropanecarbaldehyde is a valuable starting material in diversity-oriented synthesis (DOS). cam.ac.uk The goal of DOS is to efficiently generate libraries of structurally diverse small molecules from a common starting material. The high reactivity and inherent strain of the difluorocyclopropane ring can be exploited to produce a variety of different molecular scaffolds. rsc.org

The aldehyde can participate in synthetic pathways that either retain the cyclopropane ring or use it as a latent reactive species for ring-opening transformations. rsc.org This dual reactivity allows for significant diversification:

Ring-Retaining Scaffolds: The aldehyde can be converted into other functional groups (e.g., amines, esters, heterocycles) that are then attached to the intact difluorocyclopropyl ring. This approach populates chemical space with molecules containing the compact, lipophilic, and metabolically stable cyclopropane core.

Ring-Opening Scaffolds: Under the influence of Lewis acids, transition metals, or nucleophiles, the strained ring can undergo cleavage. rsc.org This process can generate linear or macrocyclic structures that are not obviously related to the starting material. For instance, ring-opening can lead to the formation of monofluoroalkene motifs, which are themselves valuable functional groups in medicinal chemistry. rsc.org

This strategic use of a single building block to access multiple, distinct molecular skeletons is a powerful tool for exploring chemical space and discovering novel molecular functions. nih.gov

| Synthetic Strategy | Resulting Scaffold Type | Key Chemical Transformation | Example Product Motif |

|---|---|---|---|

| Ring-Retention | Substituted Difluorocyclopropanes | Functional group interconversion of the aldehyde | (R)-1-(2,2-difluorocyclopropyl)ethan-1-ol |

| Ring-Opening | Fluoroallylic Systems | Lewis acid-catalyzed ring cleavage | γ-fluoro-α,β-unsaturated esters |

| Cycloaddition Precursor | Fused Ring Systems | Conversion to diene followed by [4+2] cycloaddition | Difluorocyclopropane-annulated cyclohexenes |

Development of Fluorinated Bioisosteres and Probes in Chemical Research

The introduction of fluorine into molecules can profoundly alter their physical, chemical, and biological properties. nih.gov The difluorocyclopropyl group, accessible from (R)-2,2-difluorocyclopropanecarbaldehyde, is increasingly used as a bioisostere—a chemical group that can replace another group in a biologically active molecule without significantly changing its size but altering its electronic and conformational properties. nih.gov

The gem-difluorocyclopropyl group is a unique bioisostere for several common functional groups, including carbonyls, esters, and alkynes. Its rigid conformation and strong dipole moment, created by the two C-F bonds, distinguish it from the groups it replaces. By synthesizing analogs of known substrates or inhibitors where a specific functional group is replaced by the difluorocyclopropyl moiety, researchers can conduct detailed mechanistic investigations.

For example, replacing a hydrolyzable ester or amide group with the stable difluorocyclopropane ring can create a non-reactive analog that can bind to an enzyme's active site without being processed. This allows researchers to "trap" the enzyme-ligand complex for structural studies (e.g., X-ray crystallography) or to investigate the initial binding events without the complication of a subsequent chemical reaction. The fluorine atoms also serve as sensitive probes for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and conformational changes in a biological environment.

| Original Functional Group | Bioisosteric Replacement | Key Property Altered | Application in Mechanistic Studies |

|---|---|---|---|

| Carbonyl (C=O) | gem-Difluorocyclopropyl | Introduces rigidity; alters dipole moment | Probing enzyme active site polarity and conformation |

| Ester (-COO-) | gem-Difluorocyclopropyl | Blocks hydrolysis; changes electronics | Creating non-hydrolyzable analogs for structural biology |

| Phenyl Ring | gem-Difluorocyclopropyl | Reduces size; increases lipophilicity; removes aromatic interactions | Investigating the role of π-π stacking interactions |

| Alkene (C=C) | gem-Difluorocyclopropyl | Fixes geometry; alters metabolic stability | Studying conformational requirements for binding |

Building upon their use as mechanistic probes, molecules derived from (R)-2,2-difluorocyclopropanecarbaldehyde are valuable as chemical tools for dissecting complex biological pathways. nih.gov These tools are designed not as therapeutics but as precision instruments to interrogate, visualize, or perturb specific biological processes. biorxiv.org

Applications in this area include:

Conformationally Locked Probes: The rigid cyclopropane ring can be used to lock a flexible molecule into a specific conformation. By synthesizing different diastereomers, researchers can determine the precise three-dimensional shape a molecule must adopt to interact with its biological target.

¹⁹F NMR Reporters: As mentioned, the fluorine atoms provide a clean spectroscopic window for NMR studies. A difluorocyclopropyl-containing ligand can be introduced into a complex biological sample (like cell lysate or even intact cells), and its binding to a target protein can be monitored in real-time by observing changes in the ¹⁹F NMR signal. This allows for target engagement studies without the need for fluorescent or radioactive labels.

Metabolically Stable Substrate Analogs: In studying metabolic pathways, it is often useful to have substrate analogs that can inhibit a specific enzyme without being further metabolized. The difluorocyclopropyl group can enhance metabolic stability by blocking sites of oxidation that might be present in a more conventional hydrocarbon scaffold. This creates a tool that can selectively shut down one step of a pathway, allowing researchers to study the downstream consequences.

Through these applications, (R)-2,2-difluorocyclopropanecarbaldehyde contributes significantly to the development of sophisticated chemical probes that help unravel the intricate workings of biological systems.

Future Perspectives in the Research of R 2,2 Difluorocyclopropanecarbaldehyde

Development of Novel Asymmetric Catalytic Systems

While methods for the synthesis of difluorocyclopropanes exist, the development of more sophisticated and efficient asymmetric catalytic systems remains a key frontier. The future in this area lies in creating catalysts that offer higher enantioselectivity, broader substrate scope, and operational simplicity. Research is trending towards synergistic catalytic systems where multiple catalysts work in concert to achieve transformations that are not possible with a single catalyst. For instance, the combination of palladium, nickel, and a chiral aldehyde has been reported for asymmetric cross-coupling reactions of gem-difluorocyclopropanes. rsc.org

Another promising avenue is the continued development of enantioselective copper and rhodium-based catalysts. rsc.orgnih.gov Copper-catalyzed desymmetric difluoromethylation of cyclopropenes has emerged as a method for constructing chiral difluoromethyl cyclopropane (B1198618) moieties. nih.gov Similarly, rhodium catalysts have shown potential in enantioselective allylation reactions. rsc.org Future work will likely focus on designing new chiral ligands for these metals to improve reaction efficiency and selectivity. The application of asymmetric transfer hydrogenation, successfully used for related gem-difluorocyclopropenyl esters with Noyori-Ikariya type ruthenium catalysts, could also be adapted for derivatives of (R)-2,2-difluorocyclopropanecarbaldehyde. nih.gov

Organocatalysis, which avoids the use of precious or toxic metals, represents a particularly sustainable and attractive future direction. Chiral phosphoric acids and amine-based catalysts could be designed to control the stereoselective formation or transformation of the difluorocyclopropyl ring system. rsc.orgmdpi.com

| Catalytic System | Reaction Type | Key Features |

| Synergistic Pd/Ni/Chiral Aldehyde | Asymmetric Cross-Coupling | Enables enantioselective ring-opening functionalization. rsc.org |

| Chiral Copper Catalysis | Desymmetric Difluoromethylation | Constructs chiral difluoromethyl cyclopropane structures. nih.gov |

| Chiral Rhodium Catalysis | Enantioselective Allylation | Provides access to enantioenriched fluoroallylated products. rsc.org |

| Noyori-Ikariya Ru(II) Complex | Asymmetric Transfer Hydrogenation | Access to enantioenriched gem-difluorocyclopropanes from precursors. nih.gov |

| Chiral Phosphoric Acids / Amines | Organocatalytic Transformations | Metal-free approach to asymmetric synthesis and functionalization. rsc.orgmdpi.com |

Exploration of New Reactivity Modes and Transformations

The strained three-membered ring and the electron-withdrawing nature of the two fluorine atoms give (R)-2,2-difluorocyclopropanecarbaldehyde a unique reactivity profile that is yet to be fully exploited. Future research will undoubtedly uncover novel transformations that leverage these features.

Ring-opening reactions are a particularly fertile ground for exploration. Recent advances have demonstrated that gem-difluorocyclopropanes can undergo a variety of catalyzed ring-opening functionalizations, offering pathways to valuable 2-fluoroallylic compounds and other complex fluorinated motifs. rsc.org These include palladium-catalyzed cross-couplings, visible-light-promoted reactions to form α-difluoromethylene ethers, and copper-catalyzed fluoroarylations. rsc.org A significant future challenge is to control the enantioselectivity of these ring-opening events, a task that remains formidable. rsc.org

Beyond ring-opening, cycloaddition reactions represent another promising area. The gem-difluorocyclopropane unit has been shown to act as an unconventional donor group, participating in (3+2)-cycloadditions with aldehydes and ketones to form densely functionalized gem-difluorotetrahydrofurans. rsc.org Exploring the scope of this reactivity with different cycloaddition partners could lead to a wide array of novel heterocyclic scaffolds. Furthermore, leveraging the aldehyde functional group as a handle for subsequent transformations, such as radical, carbocation, or carbanion chemistry, will continue to be a focus. nih.gov

| Transformation Type | Reaction Description | Potential Products |

| Catalytic Ring-Opening | Pd/amine dual-catalyzed cross-coupling with aldehydes. rsc.org | 2-Fluoroallyl aldehydes with all-carbon quaternary centers. rsc.org |

| Photochemical Ring-Opening | Visible-light-promoted reaction with alcohols. rsc.org | α-Difluoromethylene ethers. rsc.org |

| Electrochemical Ring-Opening | Anodic oxidation with a fluoride (B91410) source. rsc.org | α-CF3-substituted ketones. rsc.org |

| (3+2)-Cycloaddition | Lewis acid-catalyzed reaction with carbonyls. rsc.org | gem-Difluorotetrahydrofurans. rsc.org |

| Stereoselective Functionalization | Reaction of derived gem-difluorocyclopropylstannanes. nih.gov | β-Monofluoroallylic alcohols, ethers, and esters. nih.gov |

Integration with Flow Chemistry and Sustainable Synthesis Practices